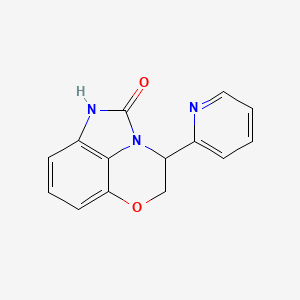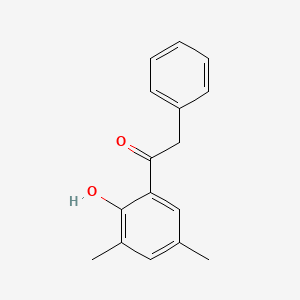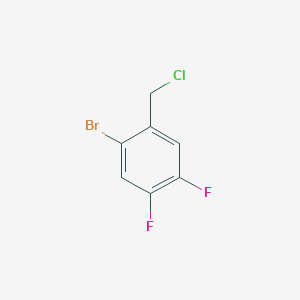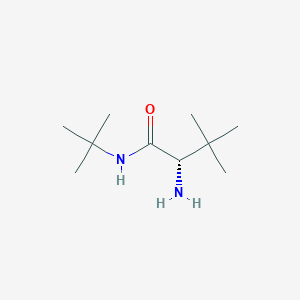
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is a chiral amide derivative of tert-leucine, an amino acid
準備方法
Synthetic Routes and Reaction Conditions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- can be synthesized through the reaction of (S)-tert-leucine with tert-butylamine. The reaction typically involves the activation of the carboxyl group of (S)-tert-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxoamides.
Reduction: The amide can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxoamides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
科学的研究の応用
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The chiral center of the compound plays a crucial role in its ability to induce chirality in target molecules, making it valuable in asymmetric synthesis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
®-N-tert-butyl-tert-leucinamide: The enantiomer of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- with similar chemical properties but different chiral orientation.
N-tert-butyl-leucinamide: A non-chiral analogue with similar functional groups but lacking chirality.
N-tert-butyl-glycinamide: A structurally similar compound with a different amino acid backbone.
Uniqueness
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from non-chiral analogues and other similar compounds.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(2S)-2-amino-N-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,11H2,1-6H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
TWUHFKSVAAVHMT-SSDOTTSWSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NC(C)(C)C)N |
正規SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)
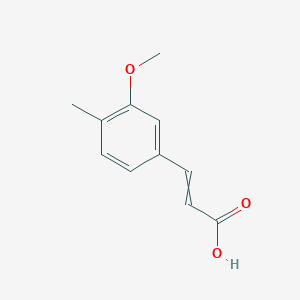
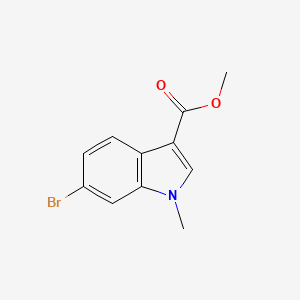
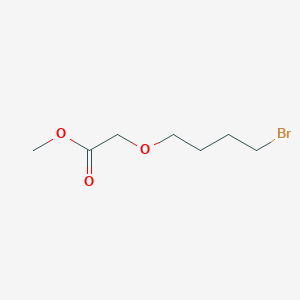
![Cyclopropanamine, 1-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B8618781.png)
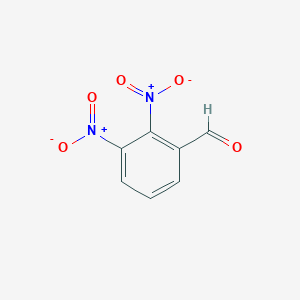
![(9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B8618794.png)
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)
![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)
![1-Amino-3-{3-[(piperidin-1-yl)methyl]phenoxy}propan-2-ol](/img/structure/B8618823.png)
![2-(5-Methoxybenzo[b]furan-3-yl)acetonitrile](/img/structure/B8618826.png)
